REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C=O)([CH3:11])[CH3:10])=[CH:4][CH:3]=1.Cl>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])=[CH:6][CH:7]=1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
Then heating
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at r.t. over night
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with TBME
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |